

Allitinib Tosylate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Allitinib tosylate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib tosylate, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1][2] As a member of the anilino-quinazoline class of compounds, Allitinib tosylate has demonstrated significant anti-cancer activity in both preclinical and clinical settings. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to Allitinib tosylate, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Allitinib tosylate is the tosylate salt of Allitinib. The chemical structure consists of a quinazoline core, substituted with an acrylamide group and an aniline moiety, which in turn is substituted with a chloro group and a 3-fluorobenzyloxy group.

Chemical Structure:

 IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6yl]acrylamide tosylate



Chemical Formula: C31H26ClFN4O5S

Molecular Weight: 621.08 g/mol

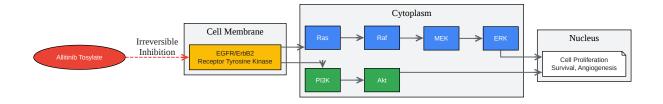
Property	Value	Reference
CAS Number	1050500-29-2	[2]
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	[2]

Mechanism of Action

Allitinib tosylate functions as an irreversible inhibitor of EGFR (ErbB1) and ErbB2.[1][2] It forms a covalent bond with a cysteine residue (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of the kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells that overexpress these receptors. Allitinib has also been shown to inhibit ErbB4.

The primary signaling cascades inhibited by **Allitinib tosylate** include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By blocking these pathways, **Allitinib tosylate** can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram



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Caption: Allitinib tosylate's mechanism of action.

Biological Activity and Properties

Allitinib tosylate exhibits potent inhibitory activity against EGFR and ErbB2, including clinically relevant mutations such as the T790M resistance mutation in EGFR.

Target	IC50 (nM)	Reference
EGFR	0.5	[1][2]
ErbB2	3	[1][2]
ErbB4	0.8	N/A
EGFR (T790M/L858R)	12	N/A

In Vitro Cytotoxicity:

Cell Line	Cancer Type	IC ₅₀ (μΜ)	Reference
Calu-3	Lung Adenocarcinoma	0.23	N/A
BT474	Breast Cancer	0.97	N/A
SK-OV-3	Ovarian Cancer	1.3	N/A
A549	Lung Carcinoma	6.8	N/A
NCI-H1975	Non-Small Cell Lung Cancer	~1	N/A

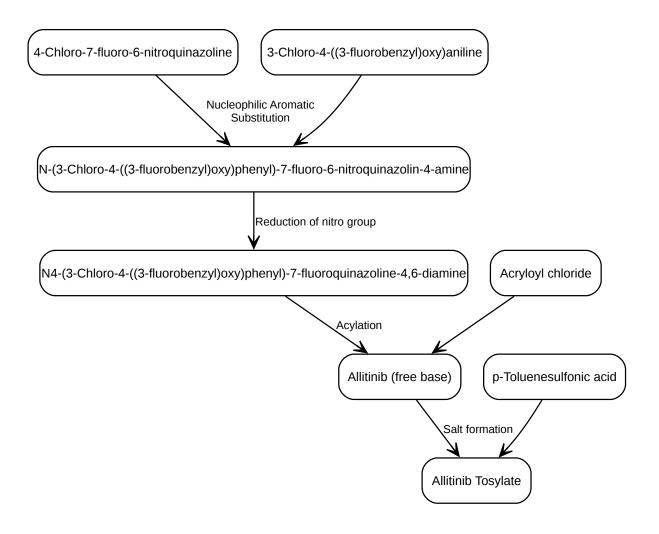
Pharmacokinetics and Metabolism

Studies have shown that Allitinib is metabolized in humans primarily through O-dealkylation, amide hydrolysis, and the formation of dihydrodiol metabolites. The major pharmacologically active metabolites are M6 (amide hydrolysis product) and M10 (dihydrodiol allitinib). The biotransformation of Allitinib involves multiple cytochrome P450 isoforms, mainly CYP3A4/5 and CYP1A2.



Experimental Protocols Synthesis of Allitinib

The synthesis of Allitinib typically involves a multi-step process. A representative synthesis is outlined below, based on procedures for similar quinazoline derivatives.



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Caption: Representative synthesis of **Allitinib tosylate**.

Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine 4-Chloro-7-fluoro-6-nitroquinazoline is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)aniline in a suitable solvent such as isopropanol, often in the presence of a base like N,N-diisopropylethylamine, at elevated temperatures.



Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation.

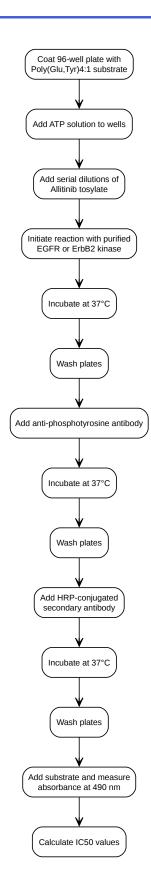
Step 3: Acylation with Acryloyl Chloride The resulting diamine is then acylated with acryloyl chloride in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as triethylamine to form the acrylamide moiety of Allitinib.

Step 4: Formation of the Tosylate Salt Finally, the Allitinib free base is treated with p-toluenesulfonic acid in a suitable solvent system, such as ethanol and ethyl acetate, to precipitate **Allitinib tosylate**.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of **Allitinib tosylate** against EGFR and ErbB2 kinases.[1][2]





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Caption: Workflow for in vitro kinase inhibition assay.



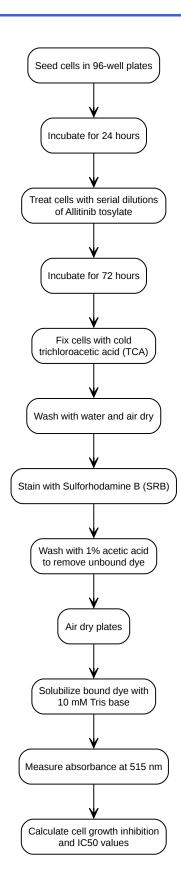
- Plate Preparation: 96-well ELISA plates are pre-coated with 20 μg/mL of Poly(Glu,Tyr)4:1 substrate.
- Reaction Setup:
 - Add 80 μL of 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.
 - \circ Add 10 μ L of various concentrations of **Allitinib tosylate** (dissolved in 1% DMSO) to the wells. A control with 1% DMSO is included.
- Kinase Reaction: Initiate the reaction by adding 10 μ L of purified EGFR or ErbB2 kinase protein.
- Incubation: Incubate the plate for 60 minutes at 37°C.
- Washing: Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).
- Primary Antibody: Add 100 μL of anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
- · Washing: Repeat the washing step.
- Secondary Antibody: Add 100 μL of HRP-conjugated goat anti-mouse IgG (1:2000 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
- Washing: Wash the plate with PBS.
- Detection: Add 100 μL of a solution containing 0.03% H₂O₂ and 2 mg/mL ophenylenediamine in 0.1 M citrate buffer (pH 5.5).
- Stop Reaction: Terminate the reaction by adding 50 μL of 2 M H₂SO₄.
- Measurement: Read the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the inhibition rate and determine the IC₅₀ value using a suitable statistical method like the Logit method.[1][2]



In Vitro Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[3][4][5]





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Caption: Workflow for the Sulforhodamine B (SRB) assay.



- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
- Drug Treatment: Treat the cells with increasing concentrations of **Allitinib tosylate** and incubate for an additional 72 hours.
- Cell Fixation: Gently remove the medium and fix the cells by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with deionized water and allow them to air dry.
- Staining: Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.
- Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
- Drying: Allow the plates to air dry completely.
- Solubilization: Add 150 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measurement: Measure the absorbance at 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[1]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Allitinib tosylate** in a mouse xenograft model.[2]

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3 or Calu-3) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer Allitinib
 tosylate orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg) twice daily for a



specified period (e.g., 28 days). The control group receives the vehicle.

- Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
- Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of Allitinib tosylate. A reduction in body weight of less than 20% is generally considered well-tolerated.[2]

Conclusion

Allitinib tosylate is a promising irreversible inhibitor of EGFR and ErbB2 with potent anticancer activity. This technical guide provides a comprehensive overview of its chemical and biological properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancers driven by EGFR and ErbB2 signaling pathways.

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